

Remibrutinib's Covalent Binding Mechanism to BTK: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, kinetics, and experimental validation of **remibrutinib**'s covalent binding to Bruton's tyrosine kinase (BTK).

Executive Summary

Remibrutinib (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action is centered on the formation of a specific, irreversible covalent bond with a key cysteine residue in the BTK active site. This targeted inactivation of BTK effectively blocks downstream B-cell receptor (BCR) signaling, a pathway implicated in the pathophysiology of numerous autoimmune diseases.[1][2] A distinguishing feature of **remibrutinib** is its high selectivity, which is achieved by binding to an inactive conformation of BTK, thereby minimizing off-target effects often associated with other covalent kinase inhibitors.[1][3][4]

The Covalent Binding Mechanism

The cornerstone of **remibrutinib**'s efficacy is its designed ability to form a stable, covalent adduct with its target, BTK. This irreversible inhibition leads to sustained target occupancy even as the unbound drug is cleared from circulation.[4][5]

• Target Residue: **Remibrutinib** specifically targets Cysteine 481 (Cys481), a nucleophilic residue located near the ATP-binding pocket of BTK.[4] This cysteine is conserved within the



TEC family of kinases but is absent in most other kinase families, forming a primary basis for the selectivity of covalent BTK inhibitors.[4][6]

- Chemical Reaction: The covalent bond is formed via a Michael addition reaction. The
 electrophilic acrylamide "warhead" on the remibrutinib molecule acts as a Michael acceptor.
 The nucleophilic thiol group (-SH) of the Cys481 residue attacks the β-carbon of the
 acrylamide, resulting in the formation of a stable carbon-sulfur bond.[7]
- Binding Conformation: A critical aspect of remibrutinib's selectivity is its ability to bind to an inactive conformation of BTK.[1][3][4] This unique binding mode distinguishes it from first-generation covalent BTK inhibitors and contributes to its exquisite kinase selectivity profile.
 [1][4] The initial non-covalent interactions correctly orient the inhibitor within the active site, positioning the acrylamide moiety for the subsequent irreversible reaction with Cys481.

Quantitative Analysis of the Remibrutinib-BTK Interaction

The potency and durability of **remibrutinib**'s interaction with BTK have been characterized through various biochemical and cellular assays. The data underscores its high-affinity binding and sustained target engagement.

Parameter	Value	Species/Syste m	Assay Type	Reference(s)
IC50 (Enzymatic)	1.0 - 1.3 nM	Human	Biochemical BTK enzyme assay	[2][8][9][10]
IC50 (Cellular)	23 nM	Rat	In vitro B cell activation assay (whole blood)	[2][11]
EC90 (In Vivo)	1.6 mg/kg	Rat	In vivo target occupancy	[1][3][11]
BTK Occupancy	>95% for ≥24h	Human	Phase I Clinical Trial (SAD, ≥30 mg dose)	[12][13][14]



Table 1: Summary of Quantitative Data for **Remibrutinib**-BTK Interaction

Key Experimental Protocols

The confirmation of **remibrutinib**'s covalent binding mechanism relies on a combination of enzymatic, cellular, and biophysical assays.

Protocol: BTK Enzymatic Inhibition Assay (IC₅₀ Determination)

- Objective: To determine the concentration of remibrutinib required to inhibit 50% of BTK's enzymatic activity in a purified system.
- Methodology:
 - Reagent Preparation: Prepare a series of dilutions of remibrutinib in an appropriate buffer (e.g., containing DMSO).
 - Incubation: Incubate recombinant human BTK enzyme with the various concentrations of remibrutinib for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
 - Kinase Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP (often [y-32P]ATP or [y-33P]ATP).
 - Reaction Quenching: After a fixed time, stop the reaction by adding a solution such as
 EDTA or by spotting the mixture onto a phosphocellulose membrane.
 - Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, a fluorescence-based readout may be used.
 - Data Analysis: Plot the percentage of inhibition against the logarithm of the remibrutinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

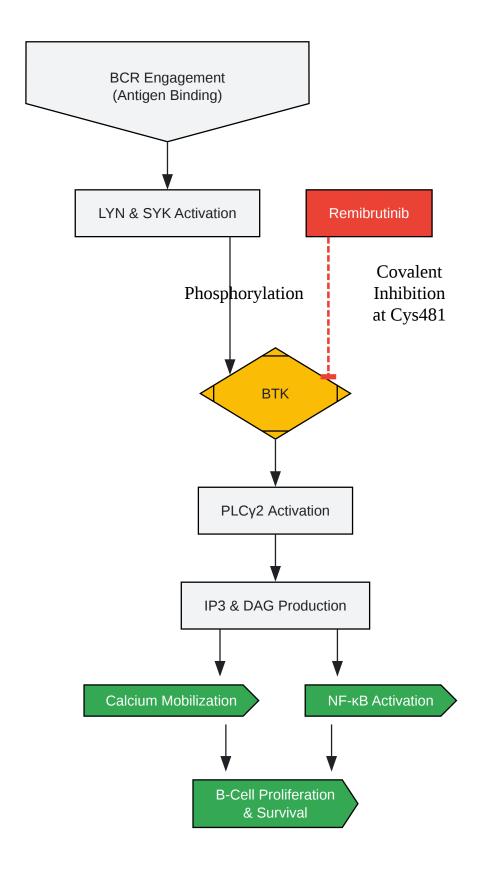


Protocol: Mass Spectrometry for Covalent Adduct Verification

- Objective: To provide direct physical evidence of the covalent bond formation between remibrutinib and BTK at the Cys481 residue.
- Methodology:
 - Complex Formation: Incubate the purified BTK kinase domain with a slight molar excess of remibrutinib to ensure complete or near-complete labeling.
 - Removal of Unbound Inhibitor: Remove any non-covalently bound inhibitor through dialysis or a buffer exchange column.
 - Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase in the protein corresponding to the molecular weight of **remibrutinib** provides initial evidence of covalent binding.[5]
 - Proteolytic Digestion: Denature the protein complex and digest it into smaller peptides using a specific protease, such as trypsin.
 - Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture using tandem mass spectrometry (LC-MS/MS).
 - Data Analysis: Search the MS/MS data for a peptide containing Cys481 that has a mass modification equal to the mass of **remibrutinib**. The fragmentation pattern (MS/MS spectrum) of this modified peptide will confirm the precise site of covalent attachment to be Cys481.[15][16]

Mandatory Visualizations B-Cell Receptor (BCR) Signaling and Remibrutinib Inhibition



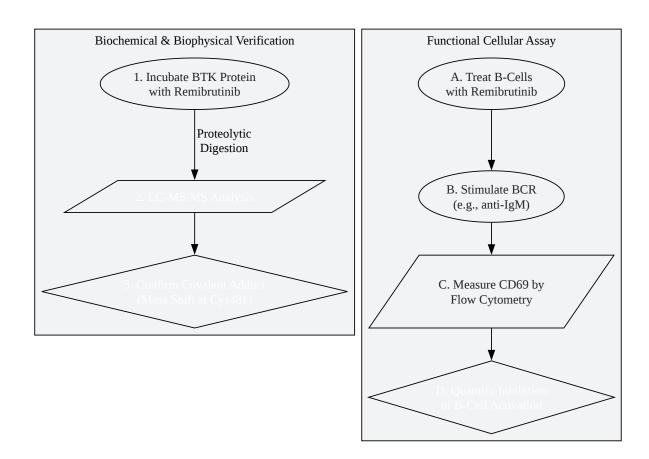


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Caption: The BCR signaling cascade, highlighting BTK as a key node and its irreversible inhibition by **remibrutinib**.

Experimental Workflow for Covalent Target Engagement``dot



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Caption: **Remibrutinib**'s selectivity is driven by its specific binding to BTK's inactive conformation.

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